molecular formula C19H19N3O3 B12374349 Voxelotor-d7

Voxelotor-d7

Cat. No.: B12374349
M. Wt: 344.4 g/mol
InChI Key: FWCVZAQENIZVMY-GYDXGMDDSA-N
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Description

Voxelotor-d7 is a deuterated analog of voxelotor, a hemoglobin S polymerization inhibitor used primarily in the treatment of sickle cell disease. This compound is designed to increase the stability and efficacy of voxelotor by replacing hydrogen atoms with deuterium, which can slow down metabolic degradation and enhance the drug’s pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of voxelotor-d7 involves the incorporation of deuterium into the voxelotor molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Voxelotor-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with factors such as temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are typically more polar and water-soluble than the parent compound. These metabolites are excreted from the body through renal and hepatic pathways .

Scientific Research Applications

Voxelotor-d7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of deuteration on drug metabolism and pharmacokinetics. In biology, this compound is employed in research on hemoglobinopathies and other blood disorders. In medicine, it is used in clinical trials to evaluate its efficacy and safety in treating sickle cell disease. In industry, this compound is utilized in the development of new therapeutic agents and drug delivery systems .

Mechanism of Action

Voxelotor-d7 exerts its effects by inhibiting the polymerization of hemoglobin S, which is responsible for the sickling of red blood cells in sickle cell disease. It binds reversibly to hemoglobin, forming a covalent bond with the N-terminal valine of the α-chain. This binding results in an allosteric modification of hemoglobin, stabilizing its oxygenated state and preventing polymerization. By increasing hemoglobin’s affinity for oxygen, this compound reduces the occurrence of vaso-occlusive crises and improves overall blood flow .

Comparison with Similar Compounds

Voxelotor-d7 is unique among hemoglobin S polymerization inhibitors due to its deuterated structure, which enhances its stability and pharmacokinetic properties. Similar compounds include voxelotor, hydroxyurea, L-glutamine, and crizanlizumab. While these compounds also target sickle cell disease, this compound’s deuterated nature provides distinct advantages in terms of metabolic stability and efficacy .

List of Similar Compounds:
  • Voxelotor
  • Hydroxyurea
  • L-glutamine
  • Crizanlizumab

This compound stands out due to its innovative approach to improving drug stability and therapeutic outcomes in sickle cell disease treatment.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[2-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazol-3-yl]pyridin-3-yl]methoxy]-6-hydroxybenzaldehyde

InChI

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3/i1D3,2D3,13D

InChI Key

FWCVZAQENIZVMY-GYDXGMDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Origin of Product

United States

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